esteri dell'acido furoico
Furoic acid esters are a class of organic compounds that play significant roles in various applications due to their unique chemical properties. These esters are derived from furoic acid, which itself is a five-membered heterocyclic carboxylic acid. Commonly used as intermediates in the synthesis of pharmaceuticals and agrochemicals, furoic acid esters exhibit excellent solubility and stability, making them valuable reagents for reactions requiring precise control over product formation.
These compounds can be synthesized through esterification reactions involving furoic acid and various alcohols. The resulting esters possess diverse functional groups that allow for further derivatization, enhancing their potential uses in medicinal chemistry, polymer science, and catalysis. Additionally, due to their specific molecular structure, these esters can serve as effective surfactants or act as precursors in the preparation of novel materials with tailored properties.
In summary, furoic acid esters are versatile reagents that offer a wide range of applications in chemical synthesis, providing researchers and industrial chemists with valuable tools for developing new products and processes.

Struttura | Nome chimico | CAS | MF |
---|---|---|---|
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2-Bromo-4-(5-ethoxycarbonyl-2-furanyl)-1-butene | 951886-44-5 | C11H13BrO3 |
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methyl 5-(4-chloro-1H-pyrazol-1-yl)methylfuran-2-carboxylate | 312309-34-5 | C10H9N2O3Cl |
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Methyl 2-(pyridin-2-yl)furan-3-carboxylate | 1262659-67-5 | C11H9NO3 |
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ethyl 5-formylfuran-3-carboxylate | 32365-53-0 | C8H8O4 |
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Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate | 1198475-17-0 | C9H6ClNO3 |
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Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | 17515-73-0 | C9H9O3F3 |
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5-(Ethoxycarbonyl)furan-2-boronic Acid Pinacol Ester | 1073338-92-7 | C13H19BO5 |
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3-Pyrrolidinyl 2-furoate hydrochloride | 1220031-53-7 | C9H12ClNO3 |
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ethyl 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate | 848316-19-8 | C10H10N2O4 |
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Methyl 5-(pyridin-3-yl)furan-2-carboxylate | 62642-13-1 | C11H9NO3 |
Letteratura correlata
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Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
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Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
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